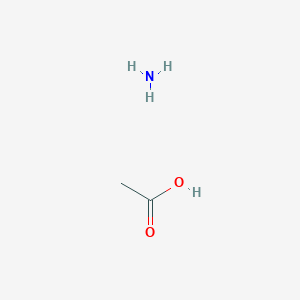
Ammonia acetate
概要
説明
Ammonium acetate is a chemical compound with the formula NH₄C₂H₃O₂. It is a white, crystalline solid that is highly soluble in water. This compound is formed by the neutralization reaction between ammonia and acetic acid. Ammonium acetate is widely used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid. This neutralization reaction is exothermic and produces ammonium acetate and water: [ \text{NH}_3 + \text{CH}_3\text{COOH} \rightarrow \text{NH}_4\text{CH}_3\text{COO} ]
Another method involves the reaction of ammonium carbonate or ammonium bicarbonate with acetic acid: [ (\text{NH}_4)_2\text{CO}_3 + 2\text{CH}_3\text{COOH} \rightarrow 2\text{NH}_4\text{CH}_3\text{COO} + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, ammonium acetate is produced by saturating glacial acetic acid with ammonia gas. This method ensures a high yield of the compound and is efficient for large-scale production.
化学反応の分析
Types of Reactions
Ammonium acetate undergoes various chemical reactions, including:
Decomposition: When heated, ammonium acetate decomposes into ammonia and acetic acid.
Precursor to Acetamide: It serves as a precursor to acetamide through the following reaction[ \text{NH}_4\text{CH}_3\text{COO} \rightarrow \text{CH}_3\text{CONH}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Strong Acids and Bases: Ammonium acetate can donate or accept protons in the presence of strong acids or bases.
Heating: Decomposition occurs upon heating, producing ammonia and acetic acid.
Major Products
Acetamide: Formed from the decomposition of ammonium acetate.
Ammonia and Acetic Acid: Produced upon heating.
科学的研究の応用
Ammonium acetate is utilized in various scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, such as the Knoevenagel condensation and the Borch reaction.
Biology: Acts as a buffer in biochemical assays and protein purification processes.
Medicine: Employed as an acidity regulator in pharmaceutical formulations.
Industry: Used as a biodegradable de-icing agent and in the production of vinyl plastics and foam rubbers.
作用機序
Ammonium acetate exerts its effects through various mechanisms:
Buffering Capacity: As a salt of a weak acid and a weak base, it can maintain pH levels in solutions, making it useful in biochemical assays.
Catalysis: In organic synthesis, it acts as a catalyst by facilitating the formation of intermediates and products.
類似化合物との比較
Similar Compounds
Ammonium Formate: Another ammonium salt used in similar applications, such as buffering and catalysis.
Sodium Acetate: A sodium salt of acetic acid, used as a buffer and in various industrial processes.
Uniqueness
Ammonium acetate is unique due to its dual buffering capacity around pH 4.75 and pH 9.25, making it versatile for different applications. Its ability to decompose into ammonia and acetic acid also adds to its distinct properties.
特性
IUPAC Name |
acetic acid;azane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7797962.png)



![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)






![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)
